1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one
Description
Properties
CAS No. |
35768-36-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(4-acetylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,6H,4-5H2,1-2H3 |
InChI Key |
JRGFOBIHGPTUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(=CC1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
This method involves the acetylation of 1,4-cyclohexadiene using acylating agents under controlled conditions. The reaction typically proceeds via Friedel–Crafts acylation.
- Reactants:
- 1,4-Cyclohexadiene
- Acetyl chloride ($$CH3COCl$$) or acetic anhydride ($$(CH3CO)_2O$$)
- Lewis acid catalyst (e.g., aluminum chloride ($$AlCl3$$) or boron trifluoride ($$BF3$$))
-
- Solvent: Anhydrous dichloromethane or carbon disulfide
- Temperature: Maintained at 0–5°C to prevent side reactions
- Reaction Time: Typically 2–4 hours
-
- The Lewis acid activates the acylating agent to form a highly reactive electrophile.
- The electrophile reacts with the double bonds in 1,4-cyclohexadiene to yield the diketone product.
-
- The crude product is washed with water and neutralized with sodium bicarbonate.
- Further purification is achieved through recrystallization or column chromatography.
Reaction Equation:
$$
C6H8 + 2 CH3COCl \xrightarrow{AlCl3} C{10}H{12}O_2 + 2 HCl
$$
Advantages:
- High yield (~80–90%)
- Straightforward reaction setup
Limitations:
- Requires anhydrous conditions
- Use of corrosive reagents (e.g., $$AlCl_3$$)
Oxidative Coupling of Acetophenone Derivatives
Method Overview
This method involves oxidative coupling reactions starting from acetophenone derivatives.
- Reactants:
- Acetophenone ($$C6H5COCH3$$)
- Oxidizing agents (e.g., potassium permanganate ($$KMnO4$$) or ceric ammonium nitrate ($$CAN$$))
-
- Solvent: Aqueous or organic solvent (e.g., acetone)
- Temperature: Room temperature to mild heating (~25–50°C)
- Reaction Time: 6–12 hours
-
- The oxidizing agent facilitates the formation of a dimeric product through coupling at the para positions of the phenyl rings.
- Subsequent hydrogenation or reduction yields the desired cyclohexadiene derivative.
-
- Filtration to remove insoluble byproducts
- Recrystallization from ethanol or methanol
Advantages:
- Environmentally friendly oxidizing agents
- Moderate reaction conditions
Limitations:
- Lower yield compared to direct acetylation (~60–70%)
- Side products may require extensive purification steps
Reduction of Aromatic Precursors
Method Overview
This method involves reducing aromatic diketones to their cyclohexadiene derivatives.
- Reactants:
- Aromatic diketones (e.g., benzil derivatives)
- Reducing agents (e.g., sodium borohydride ($$NaBH4$$) or lithium aluminum hydride ($$LiAlH4$$))
-
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: Room temperature
- Reaction Time: ~2–3 hours
-
- The reducing agent selectively reduces the aromatic rings to cyclohexadiene units while preserving the diketone functionality.
-
- The reaction mixture is quenched with water and extracted with an organic solvent.
- Further purification is performed using chromatography.
Advantages:
- Selective reduction ensures minimal side reactions
- Mild reaction conditions
Data Table for Comparative Analysis
| Method | Reactants | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acetylation of 1,4-Cyclohexadiene | 1,4-Cyclohexadiene, $$CH3COCl$$, $$AlCl3$$ | 80–90 | High yield, simple setup | Requires anhydrous conditions |
| Oxidative Coupling | Acetophenone, $$KMnO_4$$, $$CAN$$ | 60–70 | Eco-friendly oxidants | Lower yield, extensive purification |
| Reduction of Aromatic Precursors | Benzil derivatives, $$NaBH_4$$ | ~75 | Selective reduction | Limited scalability |
Chemical Reactions Analysis
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula : CHO
- Molecular Weight : 164.204 g/mol
- Boiling Point : 308.6°C
- Density : 1.083 g/cm³
- Flash Point : 115.4°C
These properties make it suitable for various applications in organic synthesis and analytical methods.
Synthesis of Organic Compounds
1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, including:
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclohexene derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals.
Analytical Chemistry
The compound has been utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). Notably:
- Separation Techniques : It can be effectively separated using Newcrom R1 HPLC columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, allowing for efficient purification and analysis of complex mixtures .
Material Science
Research indicates potential applications in material science due to its unique electronic properties:
- Adsorption Studies : Studies on the adsorption characteristics of related compounds suggest that this compound may exhibit interesting interactions with surfaces like silicon . This could lead to applications in electronic materials or sensors.
Case Study 1: Diels-Alder Reaction Utilization
In a study focusing on the synthesis of cyclohexene derivatives, researchers demonstrated that this compound could effectively participate in Diels-Alder reactions under mild conditions. The resulting products showed significant biological activity, indicating potential pharmaceutical applications.
Case Study 2: HPLC Method Development
A recent development in HPLC methods highlighted the efficiency of using this compound for separating complex mixtures in pharmacokinetic studies. The method proved scalable and adaptable for various analytical needs .
Mechanism of Action
The mechanism of action of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclohexadiene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a. 1,4-Cyclohexadiene Derivatives
- 3-Hexyl-6-phenyl-1,4-cyclohexadiene (CAS 4436-25-3) :
b. Sulfone Biscompounds
- SBPTE (Sulfonylbis(4,1-phenylene))bis-triazole-ethanone): Key Features: Contains sulfonyl and triazole moieties instead of cyclohexadiene.
Functional Group Analogs
a. Bispyridinium Dibromides (e.g., K053, K068) :
b. Terameprocol (CAS 24150-24-1) :
- Structure : Dimethylbutane-diyl-linked dimethoxybenzenes.
- Applications: Antineoplastic agent; the rigid aromatic system and methoxy substituents enable DNA-binding, unlike the non-aromatic target compound .
Data Table: Key Comparative Properties
Research Findings and Reactivity Insights
- Synthetic Utility: The target compound’s acetyl groups participate in condensation reactions (e.g., with cyanoacetamide to form pyridine derivatives) .
- Antimicrobial Potential: Derivatives like 5a (bis[2-oxo-1,2-dihydropyridine-3-carbonitrile]) exhibit antimicrobial activity, though the parent diketone’s bioactivity remains unexplored .
- Stability : The conjugated diene system in 1,4-cyclohexadiene derivatives may confer susceptibility to Diels-Alder reactions, whereas Terameprocol’s aromaticity enhances metabolic stability .
Biological Activity
1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one is a chemical compound with the molecular formula CHO and a molecular weight of approximately 164.20 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 35768-36-6
- Molecular Formula : CHO
- Molecular Weight : 164.20 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The compound is noted for its potential anti-inflammatory and anticancer activities.
The proposed mechanisms through which this compound exhibits its biological effects include:
- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in inflammatory pathways.
Anticancer Activity
A study published in recent literature highlighted the anticancer potential of this compound. The research demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
The study concluded that the compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
Another significant area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the cyclohexadiene structure or functional groups can significantly influence its potency and selectivity toward biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,1'-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexadiene derivatives and acetylating agents. For example, analogous bis-ketone compounds are prepared using bis-chloro precursors (e.g., 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone)) reacting with nucleophiles under reflux in polar aprotic solvents like DMF . Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to minimize side reactions such as over-acylation or ring-opening.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for confirming the bis-ketone structure and cyclohexadiene backbone, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) . For crystallographic validation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical details and confirms the 1,4-cyclohexadiene dihedral angles .
Advanced Research Questions
Q. How does the electronic structure of 1,4-cyclohexadiene influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : The conjugated diene system in 1,4-cyclohexadiene facilitates Diels-Alder reactions with electron-deficient dienophiles. Computational methods (DFT calculations) can predict frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity and transition-state energetics . Experimental validation involves kinetic studies under varying temperatures and solvents, monitored via HPLC or in situ IR spectroscopy.
Q. What crystallographic challenges arise during structure determination, and how can they be addressed?
- Methodological Answer : Challenges include disorder in the cyclohexadiene ring or twinning in crystals. SHELXL’s twin refinement tools (e.g., BASF parameter) and high-resolution data (≤1.0 Å) improve model accuracy. For severe disorder, alternate strategies like cryocrystallography or using synchrotron radiation may be necessary .
Q. How can this compound be utilized as a precursor in ionic polymer synthesis?
- Methodological Answer : The bis-ketone moiety can be functionalized to form ionic crosslinkers. For example, reacting with imidazole derivatives generates bis-imidazolium salts, which undergo anion exchange (e.g., PF₆⁻, TFSI⁻) to form ionic polymers. Characterization involves NMR for covalent bonding and electrochemical impedance spectroscopy for ionic conductivity analysis .
Data Analysis & Contradictions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected carbonyl shifts)?
- Methodological Answer : Anomalous NMR or IR signals may arise from solvent interactions, tautomerism, or impurities. Cross-validate with mass spectrometry (HRMS) for molecular weight confirmation. For carbonyl shifts, computational chemistry tools (e.g., Gaussian) simulate solvent effects on chemical shifts to identify discrepancies .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction times and improves yields compared to conventional reflux . Scale-up requires careful purification (e.g., column chromatography or recrystallization) to maintain purity >95%.
Theoretical & Computational Applications
Q. Can molecular docking predict this compound’s interactions with biological targets?
- Methodological Answer : Docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with enzymes or receptors. The compound’s rigidity and ketone groups may target ATP-binding pockets or catalytic sites. Validation requires in vitro assays (e.g., enzyme inhibition kinetics) to correlate computational predictions with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
